molecular formula C19H17BrN2O2 B2691106 3-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-80-3

3-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2691106
CAS RN: 851404-80-3
M. Wt: 385.261
InChI Key: PGNFATSRSOZWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a complex organic molecule that contains a quinoline ring, which is a type of heterocyclic aromatic organic compound . It also contains a benzamide group, which is a type of amide derived from benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a benzamide group, and a bromine atom. The quinoline ring is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The benzamide group consists of a benzene ring attached to an amide group .

Scientific Research Applications

Polymorphs and Salts of Quinoline Derivatives Research on polymorphs and salts of quinoline derivatives, such as 4-nitro-N-(quinolin-8-yl)benzamide, explores their distinct packing patterns, hydrogen bonding interactions, and potential for forming porous structures with applications in materials science and possibly drug formulation due to their unique physical properties (Prithiviraj Khakhlary & J. Baruah, 2014).

Antibacterial Activity of Quinoline Derivatives Quinoline derivatives have been studied for their antibacterial properties. A series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides exhibited significant in vitro antibacterial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Tahere Hosseyni Largani et al., 2017).

Antimicrobial and Antifungal Activities Novel quinazolinone derivatives have shown promising in vitro antimicrobial and antifungal activities, indicating the potential of quinoline-based compounds in treating infections caused by various pathogens (M. Mohamed et al., 2010).

Antitubercular and Anticancer Applications Some quinoline derivatives have been evaluated for their antitubercular and anticancer activities, demonstrating significant growth inhibition of Mycobacterium tuberculosis and various cancer cell lines. This suggests the potential use of these compounds in the development of new therapeutic agents for tuberculosis and cancer (R. Upadhayaya et al., 2009).

Synthesis and Characterization of Quinoline-Based Ligands The synthesis and characterization of quinoline-based ligands for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes have been reported, indicating applications in catalysis and synthesis of chiral pharmaceutical ingredients (T. Imamoto et al., 2012).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data or literature, it’s not possible to provide a detailed analysis of the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it were found to have useful biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

3-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c1-12-5-6-13-10-15(19(24)22-17(13)9-12)7-8-21-18(23)14-3-2-4-16(20)11-14/h2-6,9-11H,7-8H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNFATSRSOZWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

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